5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, methyl, and carboxamide groups are introduced through various substitution reactions.
Coupling Reactions: The pyrrolidin-1-yl and furan-2-yl groups are attached through coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine moieties.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.
Substitution: Various substitution reactions can occur, especially at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methylfuran-2(5H)-one
- 2-ethyl-5-methylfuran
Uniqueness
Compared to similar compounds, 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C21H23ClN2O3 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23ClN2O3/c1-13-5-7-19(26-13)17(24-9-3-4-10-24)12-23-21(25)20-14(2)16-11-15(22)6-8-18(16)27-20/h5-8,11,17H,3-4,9-10,12H2,1-2H3,(H,23,25) |
InChI Key |
WXVKNZJWWYXSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C)N4CCCC4 |
Origin of Product |
United States |
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